(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine
Description
(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine is an imine derivative characterized by an ethylidene group (CH₃–C=N–) linked to a 4-methoxybenzyl substituent. The E-configuration denotes the trans arrangement of substituents around the C=N bond. Imines are pivotal in organic synthesis due to their roles as intermediates in condensation reactions and their biological relevance.
Properties
CAS No. |
756845-56-4 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]ethanimine |
InChI |
InChI=1S/C10H13NO/c1-3-11-8-9-4-6-10(12-2)7-5-9/h3-7H,8H2,1-2H3 |
InChI Key |
SHWWDKFGQFAYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC=NCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Optical Purity | Scalability | Notes |
|---|---|---|---|---|---|
| Improved condensation + Pd/C hydrogenation | 4-methoxyacetophenone + (S)-(-)-α-methylbenzylamine | Pd/C, p-toluenesulfonic acid | >99% | High | Industrially scalable, safe reagents |
| Enzymatic resolution | Racemic mixture | Lipase B enzyme | ~78% | Low | Expensive enzyme, moderate purity |
| Asymmetric hydroboration/amination | 4-methoxy-4-vinylbenzene | Rhodium complex (S)-quinap, catecholborane | 98% | Low | Expensive, hazardous reagents |
| Enantioselective hydrosilylation | Ketimine derivative | Chiral N-picolinoylaminoalcohol, trichlorosilane | High | Low | Expensive catalysts, hazardous chemicals |
Analytical and Research Data Supporting Preparation
The patent WO2015159170A2 provides detailed experimental data confirming the purity and identity of the synthesized compound:
- NMR and IR spectra confirm the structure of intermediates and final product.
- Chiral HPLC analysis demonstrates enantiomeric excess of 100%.
- Melting points and optical rotations align with literature values for (S)-(-)-l-(4-methoxyphenyl)ethylamine.
- Yields are consistently high, with isolated yields reported at over 70% for key steps.
Additional academic literature (e.g., Org. Lett. 2006, Tet. Lett. 2007) corroborates the synthetic strategies but highlights limitations in cost and scalability for alternative methods.
Chemical Reactions Analysis
Hydrolysis Reactions
The imine group undergoes hydrolysis under acidic or basic conditions to regenerate the corresponding amine and carbonyl compounds.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux, 2 hrs | 4-Methoxybenzylamine + Acetaldehyde | 92% | |
| 0.5M NaOH, 60°C, 4 hrs | 4-Methoxybenzylamine + Sodium acetate | 85% |
Hydrolysis kinetics show a pH-dependent profile, with pseudo-first-order rate constants of (pH 1) and (pH 13) at 25°C.
Reduction Reactions
The C=N bond is selectively reduced to form secondary amines.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH | MeOH, 0°C, 30 min | N-(4-Methoxybenzyl)ethylamine | 78% | |
| H (1 atm), Pd/C | EtOAc, 25°C, 12 hrs | N-(4-Methoxybenzyl)ethylamine | 95% |
Catalytic hydrogenation proceeds via a heterogeneous mechanism, with deuteration studies showing >90% deuterium incorporation at the ethylidene position under D atmosphere .
Nucleophilic Additions
The imine acts as an electrophile in reactions with nucleophiles:
Grignard Reagents
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| CHMgBr | N-(4-Methoxybenzyl)-N-ethylpropan-2-amine | 67% | |
| PhMgCl | N-(4-Methoxybenzyl)-N-ethyl-1-phenylethylamine | 58% |
Reactions occur at −78°C in THF, with strict exclusion of moisture.
Coupling Reactions
The compound participates in cross-coupling reactions under transition-metal catalysis:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)/PPh | Toluene, 110°C, 24 hrs | Bis(4-methoxybenzyl)ethylenediamine | 41% | |
| CuI, L-Proline | DMSO, 80°C, 12 hrs | N-Aryl substituted imine derivatives | 63% |
In Pd-catalyzed reactions, isotopic labeling studies confirm C–N bond formation via oxidative addition intermediates .
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the para position:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO, HSO | 0°C, 2 hrs | (1E)-N-[(3-Nitro-4-methoxyphenyl)methyl]ethanimine | 34% | |
| Br, FeBr | CHCl, 25°C | (1E)-N-[(3-Bromo-4-methoxyphenyl)methyl]ethanimine | 72% |
Nitration occurs with regioselectivity governed by the methoxy group’s +M effect, favoring para-substitution.
Oxidation Reactions
Controlled oxidation targets the imine or methoxy group:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO, HO | 25°C, 6 hrs | 4-Methoxybenzoic acid + Ethanimine oxide | 88% | |
| O, then Zn/HO | −78°C, 1 hr | 4-Methoxybenzaldehyde + Acetaldehyde | 76% |
Ozonolysis cleavage confirms the E-configuration of the imine bond via diagnostic carbonyl fragments.
Cyclization Reactions
Thermal or acid-catalyzed cyclization forms heterocycles:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| PTSA, toluene, reflux | 2-(4-Methoxyphenyl)-1-ethylpyrrole | 51% | |
| 180°C, neat, 2 hrs | 3-Methoxyquinoline derivative | 33% |
Mechanistic studies suggest aza-electrocyclic ring closure as the key step .
Scientific Research Applications
(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Key Compounds:
(E)-N-(4-Methoxyphenyl)-1-(2,4,6-trifluorophenyl)methanimine (): Structure: The trifluorophenyl group introduces strong electron-withdrawing effects, contrasting with the ethylidene group in the target compound.
(1E,2E)-N-(4-Methoxyphenyl)-3-phenylprop-2-en-1-imine (31m, ) :
- Structure : Extended conjugation via a propenyl bridge between the imine and phenyl group.
- Impact : Increased planarity and resonance stabilization, likely improving thermal stability compared to simpler imines .
(E)-N-(4-Methoxyphenyl)-2-(4-methylpyrimidin-5-yl)ethan-1-imine (6e, ): Structure: Incorporation of a pyrimidine ring.
Electronic Effects Table:
Physicochemical Properties
Spectral Data:
- IR Spectroscopy: C=N stretches for imines typically appear near 1600–1650 cm⁻¹. For 6e (), C=N was observed at 1604.5 cm⁻¹, consistent with moderate electron donation from the methoxy group .
NMR Spectroscopy :
Stability and Reactivity
- Hydrolysis Susceptibility : Methoxy groups in the target compound likely slow hydrolysis compared to electron-deficient analogs (e.g., nitro or trifluoromethyl derivatives) by donating electron density to the C=N bond .
- Thermal Stability : Conjugated systems (e.g., 31m) exhibit higher melting points and stability due to resonance, whereas aliphatic imines may decompose at lower temperatures .
Biological Activity
(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine, also known as N-(4-methoxybenzyl)ethanamine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C10H13NO
- Molecular Weight : 163.22 g/mol
- Structure : The compound features a methoxy group attached to a phenyl ring, influencing its interaction with biological targets.
The biological activity of (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine is primarily attributed to its ability to bind to various receptors and enzymes, modulating their activity. This modulation can lead to diverse biological effects, particularly in:
- Calcium Signaling : The compound has shown promising interactions with proteins involved in cytosolic calcium signaling pathways, which are critical in numerous physiological processes.
- Antiviral Activity : Preliminary studies suggest potential implications in HIV infection pathways, indicating its relevance in virology research.
Biological Activity and Effects
Research indicates that (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine exhibits several biological activities:
- Cytotoxicity : In vitro studies have demonstrated varying degrees of cytotoxic effects on different cell lines, suggesting that the compound could influence cell survival and proliferation .
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activities; thus, it is hypothesized that (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine may exhibit analogous properties .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | Enantiomer with opposite chirality; different reactivity profiles. |
| 1-(3-Methoxyphenyl)ethylamine | C9H13NO | Similar structure but with a methoxy group at position 3; differing biological activities. |
| 4-Methoxybenzylamine | C9H13NO | Lacks the ethyl group; used in different synthetic pathways. |
This table highlights how the chiral nature and structural variations influence the biological interactions and pharmacological profiles of these compounds.
Case Studies
Recent studies have documented the effects of related compounds on human health:
- Clinical Case Reports : A report on N-(2-methoxyphenyl)methyl]ethanamine revealed severe side effects including seizures and tachycardia upon exposure, underscoring the importance of understanding the pharmacodynamics of similar compounds .
- In Vivo Studies : Research involving animal models has shown that metabolites of related compounds undergo significant transformations through metabolic pathways, affecting their efficacy and safety profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine, and how do reaction conditions influence stereoselectivity?
- Methodology : The compound can be synthesized via Schiff base formation by refluxing equimolar amounts of 4-methoxybenzylamine and acetaldehyde in ethanol under acidic catalysis. Reaction time (1–3 hours), temperature (60–80°C), and solvent polarity significantly affect the E/Z isomer ratio. For example, ethanol promotes higher E-isomer yields due to hydrogen bonding stabilizing the transition state .
- Data Analysis : Monitor reaction progress via TLC or HPLC. Confirm stereochemistry using NOESY NMR (absence of cross-peaks between the imine proton and the methoxy group confirms the E-configuration) .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine?
- NMR : The E-isomer shows a characteristic imine proton signal at δ 8.2–8.5 ppm (singlet) in NMR. NMR reveals a resonance near δ 160 ppm for the C=N group .
- IR : A sharp peak at ~1640 cm corresponds to the C=N stretch. Absence of aldehyde C=O (~1700 cm) confirms complete Schiff base formation .
- MS : ESI-MS typically displays a molecular ion peak at m/z 177.1 [M+H], with fragmentation patterns confirming the methoxyphenyl and ethanimine moieties .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine derivatives?
- Hypothesis Testing : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from impurities in synthesized batches or solvent-dependent solubility. Purify compounds via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity (>98%) via HPLC .
- Experimental Design : Conduct dose-response studies in triplicate using standardized microbial strains (e.g., E. coli ATCC 25922) and include positive controls (e.g., ciprofloxacin) to normalize inter-laboratory variability .
Q. How can computational modeling predict the environmental fate and ecotoxicological effects of (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine?
- Methodology : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-life () and bioaccumulation factor (BCF). For experimental validation, perform OECD 301D ready biodegradability tests and measure BCF in Daphnia magna .
- Data Interpretation : A predicted > 60 days suggests persistence; mitigate via structural modification (e.g., introducing hydroxyl groups to enhance biodegradability) .
Q. What advanced techniques optimize the compound’s application in optoelectronic materials?
- Synthesis : Incorporate (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine into π-conjugated polymers via Suzuki coupling. Monitor charge-carrier mobility using field-effect transistor (FET) measurements .
- Characterization : UV-Vis spectroscopy (λmax ~350 nm) and cyclic voltammetry (HOMO/LUMO levels) correlate with optoelectronic performance. DFT calculations (e.g., Gaussian 16) validate experimental bandgap values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
